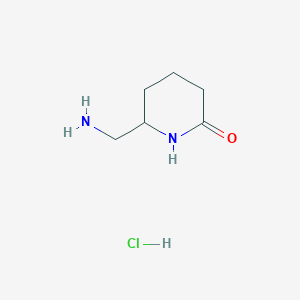

6-(Aminomethyl)piperidin-2-one hydrochloride

Description

BenchChem offers high-quality 6-(Aminomethyl)piperidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)piperidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(aminomethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJYYNNDVQJTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-(Aminomethyl)piperidin-2-one hydrochloride chemical properties

An In-Depth Technical Guide to 6-(Aminomethyl)piperidin-2-one Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-(aminomethyl)piperidin-2-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic building block.[1][2] This document details the chemical and physical properties, outlines a logical synthetic pathway, and explores the analytical characterization of the title compound. Furthermore, it delves into its potential applications as a constrained GABA analogue and a key intermediate in the synthesis of more complex bioactive molecules, particularly in the context of oncology research.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, found in over twenty classes of pharmaceuticals.[1] Its six-membered saturated heterocyclic structure provides a three-dimensional framework that can be strategically modified to optimize ligand-receptor interactions, improve metabolic stability, and enhance pharmacokinetic profiles.[2][5] The incorporation of a lactam functionality, as seen in piperidin-2-one derivatives, introduces a polar, hydrogen-bond-accepting amide group while maintaining a rigid cyclic backbone.

6-(Aminomethyl)piperidin-2-one hydrochloride combines the piperidinone core with a primary aminomethyl substituent. This unique arrangement positions it as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[3] The structural similarity to GABA suggests potential applications in neuroscience research as a GABA receptor agonist or as a precursor for developing novel central nervous system agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

Physicochemical and Structural Properties

6-(Aminomethyl)piperidin-2-one hydrochloride is a white solid at room temperature.[6] Its key identifying information and physicochemical properties are summarized in the table below. The structure features a chiral center at the C6 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. Commercially available products are often sold as a racemic mixture unless otherwise specified.

| Property | Value | Source(s) |

| IUPAC Name | 6-(aminomethyl)piperidin-2-one hydrochloride | [6] |

| CAS Number | 118894-94-3 | [6] |

| Molecular Formula | C₆H₁₃ClN₂O | [6] |

| Molecular Weight | 164.64 g/mol | [6] |

| Appearance | White solid | [6] |

| Purity | Typically ≥97% | [6] |

| SMILES | Cl.NCC1CCCC(=O)N1 | [6] |

| InChI Key | FVJYYNNDVQJTDQ-NUBCRITNSA-N | [7] |

| Storage Conditions | 0-8 °C, desiccated | [6] |

Synthesis and Purification

The synthesis of 6-(aminomethyl)piperidin-2-one hydrochloride can be approached through several routes. A common and logical strategy involves the cyclization of a protected amino acid derivative, followed by deprotection. A representative workflow is outlined below, starting from L-glutamine, which provides a readily available chiral precursor for enantiomerically specific syntheses.[8]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 6-(aminomethyl)piperidin-2-one hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Expertise & Experience Insight: The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic. It is stable under the basic conditions of the initial protection step and the neutral conditions of cyclization but is readily cleaved under acidic conditions, which concurrently allows for the formation of the final hydrochloride salt in a single step.[8] The use of N,N'-Carbonyldiimidazole (CDI) is a mild and effective method for activating the carboxylic acid for lactam formation.[8]

-

N-Protection of L-Glutamine:

-

Dissolve L-Glutamine in an aqueous solution of sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable organic solvent (e.g., THF) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with a weak acid (e.g., citric acid) and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Glutamine.

-

Validation: Confirm product formation via ¹H NMR and Mass Spectrometry (MS).

-

-

Intramolecular Cyclization:

-

Dissolve N-Boc-L-Glutamine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add N,N'-Carbonyldiimidazole (CDI) portion-wise at room temperature.

-

Stir the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Purify the crude product via column chromatography on silica gel to obtain N-Boc-3-amino-2,6-piperidinedione.

-

Validation: Characterize by NMR and MS to confirm cyclization.

-

-

Selective Amide Reduction:

-

This step is conceptual and requires careful optimization. A selective reduction of one lactam carbonyl in the presence of the Boc-carbamate is required. A borane reagent like borane-tetrahydrofuran complex (BH₃·THF) could potentially achieve this transformation, reducing the less-hindered carbonyl. This step would likely require significant empirical optimization of reagents and conditions.

-

Alternative Route: A more common route would start from a precursor where the aminomethyl group is already present, for example, via the reduction of a nitrile or azide.

-

-

Deprotection and Salt Formation:

-

Dissolve the Boc-protected intermediate in a minimal amount of anhydrous dioxane or diethyl ether.

-

Cool the solution to 0 °C.

-

Bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in dioxane/ether dropwise.

-

A precipitate will form. Stir the suspension for 1-2 hours.

-

Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final 6-(aminomethyl)piperidin-2-one hydrochloride.

-

Validation: The final product's purity should be assessed by HPLC, and its identity confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Analytical and Spectral Characterization

Comprehensive characterization is essential to confirm the structure and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which will appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The aminomethyl (-CH₂-NH₃⁺) protons will likely appear as a multiplet deshielded by the adjacent nitrogen. The N-H proton of the lactam may be broad and exchangeable.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the lactam carbonyl signal around 170-175 ppm. The remaining five carbons of the piperidine ring and the aminomethyl group will appear in the aliphatic region (approx. 20-60 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is the preferred method for analysis. The expected protonated molecule [M+H]⁺ for the free base (C₆H₁₂N₂O) would have a monoisotopic mass of 128.0950 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm. Fragmentation patterns can provide further structural confirmation.[9]

Caption: Standard workflow for analytical characterization and validation.

Reactivity and Applications in Drug Discovery

Chemical Reactivity

The molecule possesses two key reactive sites: the primary amine and the lactam.

-

Primary Amine: The aminomethyl group is a versatile handle for further synthetic elaboration. It can undergo standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination to build more complex structures. For instance, it can be acylated with N-protected amino acids to introduce peptide bonds.[10]

-

Lactam: The lactam amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton can be deprotonated with a strong base to allow for N-alkylation or N-arylation.

Role in Medicinal Chemistry

-

GABA Analogues: As a constrained analogue of GABA, this molecule is a valuable tool for probing the structure-activity relationships of GABA receptors. Its rigid structure limits the conformational freedom compared to the flexible GABA molecule, which can lead to increased receptor subtype selectivity.[3]

-

Scaffold for Complex Synthesis: The piperidinone core is a privileged scaffold in drug design.[1] This compound serves as an excellent starting point for creating libraries of molecules for screening. For example, piperidinone-based inhibitors have been developed as potent antagonists of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[4] The aminomethyl group provides a convenient attachment point for the pharmacophores required for binding to the target protein.

Safety and Handling

Proper safety precautions are mandatory when handling 6-(aminomethyl)piperidin-2-one hydrochloride.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][7]

-

GHS Classification:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[6]

Conclusion

6-(Aminomethyl)piperidin-2-one hydrochloride is a versatile and valuable building block for chemical and pharmaceutical research. Its structural relationship to GABA, combined with the synthetic tractability of its primary amine and lactam functionalities, makes it an attractive starting material for the development of novel therapeutics, particularly in neuroscience and oncology. This guide has provided a detailed overview of its properties, a logical synthetic strategy, and key considerations for its characterization and safe handling, offering a solid foundation for its application in advanced research and development projects.

References

-

Wikipedia. Muscimol. [Link]

-

National Institute of Standards and Technology. 2-Piperidinone, 1-methyl-. [Link]

-

FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]

-

National Institute of Standards and Technology. 2-Piperidinone. [Link]

-

Bulgarian Chemical Communications. Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

ResearchGate. Identification of 6-hydroxy-2-piperidone as a 2-piperidone metabolite. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

National Center for Biotechnology Information. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. [Link]

-

SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Muscimol - Wikipedia [en.wikipedia.org]

- 4. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 6-(aminomethyl)piperidin-2-one hydrochloride 97% | CAS: 118894-94-3 | AChemBlock [achemblock.com]

- 7. (6R)-6-(aminomethyl)piperidin-2-one hydrochloride | 2126143-91-5 [sigmaaldrich.com]

- 8. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 9. scielo.br [scielo.br]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. carlroth.com [carlroth.com]

- 13. chemos.de [chemos.de]

An In-Depth Technical Guide to the Synthesis of 6-(Aminomethyl)piperidin-2-one Hydrochloride from L-Glutamine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-(aminomethyl)piperidin-2-one hydrochloride, a valuable piperidine scaffold, commencing from the readily available chiral building block, L-glutamine. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols necessary for the successful synthesis. The proposed route navigates the challenges of selective functional group manipulations, including protection, reduction, cyclization, and functional group interconversion, to achieve the target molecule. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry, offering insights into the rational design of synthetic routes for complex heterocyclic compounds.

Introduction

Piperidine derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] The specific target of this guide, 6-(aminomethyl)piperidin-2-one, is a chiral lactam with potential applications as a building block in the synthesis of more complex molecules, including analogues of pharmacologically active agents. The use of L-glutamine as a starting material offers an attractive and cost-effective approach to enantiomerically pure piperidine derivatives, leveraging the inherent chirality of this natural amino acid.[2]

This guide will present a rational, multi-step synthetic strategy from L-glutamine. The core of this strategy revolves around the judicious use of protecting groups to enable the selective transformation of the α-amino, α-carboxyl, and side-chain amide functionalities of the starting material.

Proposed Synthetic Strategy

The overarching strategy is to transform L-glutamine into a linear precursor with the requisite functional groups poised for cyclization and final elaboration. This involves a series of protection, reduction, and deprotection steps, culminating in the formation of the piperidin-2-one ring and the introduction of the aminomethyl group.

L_Glutamine [label="L-Glutamine"]; Protected_Gln [label="N,O-Protected Glutamine"]; Reduced_Intermediate [label="Protected Amino Alcohol"]; Cyclized_Precursor [label="Protected Piperidin-2-one"]; Final_Intermediate [label="Protected 6-(hydroxymethyl)piperidin-2-one"]; Target_Molecule [label="6-(Aminomethyl)piperidin-2-one HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

L_Glutamine -> Protected_Gln [label="Protection"]; Protected_Gln -> Reduced_Intermediate [label="Selective Reduction"]; Reduced_Intermediate -> Cyclized_Precursor [label="Deprotection & Cyclization"]; Cyclized_Precursor -> Final_Intermediate [label="Functional Group Interconversion"]; Final_Intermediate -> Target_Molecule [label="Amination & Salt Formation"]; }

Caption: Overall synthetic workflow from L-glutamine.Detailed Synthetic Steps and Experimental Protocols

Step 1: Protection of L-Glutamine

To prevent unwanted side reactions, the α-amino and α-carboxyl groups of L-glutamine must be protected. The Boc (tert-butoxycarbonyl) group is a suitable choice for the amine, and esterification will protect the carboxylic acid.

Protocol 1: Synthesis of N-Boc-L-Glutamine Methyl Ester

-

Esterification: Suspend L-glutamine (1 eq.) in methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Remove the solvent under reduced pressure to obtain L-glutamine methyl ester hydrochloride as a white solid.

-

Boc Protection: Dissolve the L-glutamine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add triethylamine (2.5 eq.) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamine methyl ester.

| Reagent | Molar Eq. | Purpose |

| L-Glutamine | 1 | Starting Material |

| Methanol | Solvent | - |

| Thionyl Chloride | 1.2 | Esterification reagent |

| Triethylamine | 2.5 | Base for neutralization and Boc protection |

| (Boc)₂O | 1.1 | Amine protecting group |

| DMAP | cat. | Catalyst for Boc protection |

Step 2: Selective Reduction of the Side-Chain Amide

With the α-amino and α-carboxyl groups protected, the side-chain amide can be selectively reduced to the corresponding amine. This is a critical step that requires a mild reducing agent to avoid affecting the ester and Boc protecting groups. A borane complex, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), is a suitable choice for this transformation.

Protocol 2: Synthesis of N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester

-

Dissolve N-Boc-L-glutamine methyl ester (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2-3 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester.

| Reagent | Molar Eq. | Purpose |

| N-Boc-L-Glutamine Methyl Ester | 1 | Substrate |

| Anhydrous THF | Solvent | - |

| Borane-THF complex | 2-3 | Selective amide reduction |

| Methanol | - | Quenching reagent |

Step 3: Deprotection and Lactamization

The next step involves the removal of the Boc protecting group under acidic conditions, which will be followed by spontaneous or induced cyclization to form the desired piperidin-2-one ring.

Protocol 3: Synthesis of 6-(Hydroxymethyl)piperidin-2-one

-

Dissolve N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester (1 eq.) in a solution of hydrochloric acid in methanol (e.g., 1.25 M HCl in MeOH) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Neutralize the reaction mixture with a base such as sodium bicarbonate.

-

The free amino-ester will then undergo intramolecular cyclization (lactamization). This can be facilitated by heating the solution or by adding a mild base.

-

After completion of the cyclization, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to yield 6-(hydroxymethyl)piperidin-2-one.

| Reagent | Molar Eq. | Purpose |

| N-Boc-5-amino-6-hydroxy-hexanoic acid methyl ester | 1 | Substrate |

| HCl in Methanol or TFA in DCM | - | Deprotection reagent |

| Sodium Bicarbonate | - | Neutralization |

Step 4: Conversion of the Hydroxymethyl Group to an Aminomethyl Group

The final key transformation is the conversion of the primary alcohol to a primary amine. This can be achieved through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an azide and subsequent reduction.

Hydroxymethyl [label="6-(Hydroxymethyl)piperidin-2-one"]; Tosylate [label="6-(Tosylmethyl)piperidin-2-one"]; Azide [label="6-(Azidomethyl)piperidin-2-one"]; Amine [label="6-(Aminomethyl)piperidin-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hydroxymethyl -> Tosylate [label="Tosylation"]; Tosylate -> Azide [label="Azide Substitution"]; Azide -> Amine [label="Reduction"]; }

Caption: Conversion of the hydroxymethyl to the aminomethyl group.Protocol 4: Synthesis of 6-(Aminomethyl)piperidin-2-one

-

Tosylation: Dissolve 6-(hydroxymethyl)piperidin-2-one (1 eq.) in pyridine or dichloromethane with triethylamine. Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq.). Stir at 0 °C for 1 hour and then at room temperature overnight. Work up the reaction by washing with water and brine, then dry and concentrate to obtain the tosylate.

-

Azide Substitution: Dissolve the tosylate in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq.) and heat the mixture to 60-80 °C for several hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with an organic solvent. Dry and concentrate to get the azide intermediate.

-

Reduction: The azide can be reduced to the amine using several methods. A common and effective method is catalytic hydrogenation. Dissolve the azide in methanol or ethanol, add a catalyst such as 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis can be used. After reduction, filter off the catalyst and concentrate the filtrate to obtain 6-(aminomethyl)piperidin-2-one.

| Reagent | Molar Eq. | Purpose |

| 6-(Hydroxymethyl)piperidin-2-one | 1 | Substrate |

| p-Toluenesulfonyl chloride | 1.1 | Tosylation reagent |

| Sodium Azide | 1.5 | Azide source |

| 10% Pd/C, H₂ | cat. | Reduction of azide |

Step 5: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.

Protocol 5: Synthesis of 6-(Aminomethyl)piperidin-2-one hydrochloride

-

Dissolve the purified 6-(aminomethyl)piperidin-2-one in a minimal amount of a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, 6-(aminomethyl)piperidin-2-one hydrochloride.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of 6-(aminomethyl)piperidin-2-one hydrochloride from L-glutamine. The proposed route emphasizes the strategic use of protecting groups and selective transformations to achieve the desired product with control over stereochemistry. While this guide provides a detailed framework, researchers should note that optimization of reaction conditions, purification methods, and yields will be necessary at each step. The successful execution of this synthesis will provide access to a valuable chiral building block for further applications in drug discovery and development.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link][2]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link][1]

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. NIH. [Link]

-

Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. PubMed. [Link]

-

Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound. PubMed Central. [Link]

-

Synthesis of 5-amino-hexanoic acid. PrepChem.com. [Link]

-

How can i selectively protect only one amino group of glutamine (amine group of amide) out of two? ResearchGate. [Link]

-

Conversion of Carboxylic acids to derivatives. YouTube. [Link]

-

How to convert a methyl group (-CH3) to a carboxyl or amine group (-COOH/NH2)? ResearchGate. [Link]

- Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [No Source Found].

- Synthesis of l-glutamine

Sources

Unraveling the Enigma: The Mechanism of Action of 6-(Aminomethyl)piperidin-2-one Hydrochloride Remains Undisclosed

Despite extensive investigation into the piperidine scaffold's vast therapeutic landscape, the specific mechanism of action for 6-(Aminomethyl)piperidin-2-one hydrochloride remains conspicuously absent from the public scientific record. This in-depth analysis of available literature and chemical databases reveals a significant knowledge gap, highlighting a potential area for novel pharmacological exploration.

While the piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, the biological activity and molecular targets of 6-(Aminomethyl)piperidin-2-one hydrochloride have not been elucidated in published research. This technical guide, intended for researchers, scientists, and drug development professionals, pivots from a detailed exposition of a known mechanism to a comprehensive overview of the methodologies and potential therapeutic avenues that could be explored to characterize this enigmatic compound.

The Piperidine Precedent: A Foundation for Inquiry

The piperidine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a remarkable diversity of pharmacological activities.[1] This structural motif is present in drugs targeting a wide range of biological systems, including the central nervous system, cardiovascular system, and infectious diseases. The known mechanisms of action for various piperidine-containing molecules provide a logical starting point for investigating 6-(Aminomethyl)piperidin-2-one hydrochloride.

For instance, substituted piperidines have been identified as potent inhibitors of Protein Kinase C (PKC), a family of enzymes crucial for signal transduction.[2] Other piperidine derivatives have been developed as ligands for the nociceptin opioid receptor, demonstrating both agonist and antagonist activities that are critical in pain modulation.[3][4] Furthermore, in the realm of infectious diseases, certain piperidine derivatives have shown promise as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[5]

Given this precedent, a systematic investigation into the potential activities of 6-(Aminomethyl)piperidin-2-one hydrochloride is warranted.

Charting the Unknown: A Proposed Research Strategy

To unveil the mechanism of action of 6-(Aminomethyl)piperidin-2-one hydrochloride, a multi-pronged approach encompassing computational, in vitro, and in vivo studies is essential.

Part 1: In Silico and Initial Biochemical Screening

A logical first step would be to employ computational methods to predict potential biological targets.

Experimental Protocol: Target Prediction using Molecular Docking

-

Ligand Preparation: Obtain the 3D structure of 6-(Aminomethyl)piperidin-2-one hydrochloride. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Library Selection: Compile a library of known drug targets, particularly those known to interact with piperidine-containing ligands. This library should include, but not be limited to, G-protein coupled receptors (GPCRs), ion channels, kinases, and metabolic enzymes.

-

Molecular Docking: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding affinity and pose of the compound within the active sites of the selected targets.

-

Analysis and Prioritization: Analyze the docking scores and binding interactions to prioritize a list of potential targets for experimental validation.

Following computational screening, a broad-based biochemical screening campaign would be the next logical step.

Experimental Protocol: Broad Panel Kinase and Receptor Binding Assays

-

Compound Preparation: Prepare a stock solution of 6-(Aminomethyl)piperidin-2-one hydrochloride of known concentration in a suitable solvent (e.g., DMSO).

-

Assay Execution: Submit the compound to a commercial or in-house broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoveRx KINOMEscan). These panels typically include hundreds of kinases, GPCRs, ion channels, and other common drug targets.

-

Data Analysis: Analyze the percentage inhibition or binding at a fixed concentration (typically 1-10 µM). Hits are typically defined as compounds that exhibit >50% inhibition or displacement.

-

Dose-Response Studies: For any identified hits, perform follow-up dose-response assays to determine the potency (e.g., IC₅₀ or Kᵢ values).

Part 2: Cellular and In Vivo Characterization

Once promising targets are identified, the focus should shift to cellular and, subsequently, in vivo models to understand the compound's physiological effects.

Experimental Protocol: Cellular Target Engagement and Phenotypic Assays

-

Cell Line Selection: Choose appropriate cell lines that endogenously express the identified target or are engineered to overexpress it.

-

Target Engagement Assays: Employ techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm direct binding of the compound to the target protein within a cellular context.

-

Functional Assays: Develop and perform functional assays to measure the downstream consequences of target engagement. For example, if the target is a kinase, a Western blot for a phosphorylated substrate could be used. If the target is a GPCR, a calcium flux or cAMP assay would be appropriate.

-

Phenotypic Screening: Assess the compound's effect on cellular phenotypes relevant to the target's function, such as cell proliferation, migration, or apoptosis.

Workflow for Elucidating the Mechanism of Action

Caption: A proposed workflow for the systematic elucidation of the mechanism of action for 6-(Aminomethyl)piperidin-2-one hydrochloride.

Conclusion: An Open Field for Discovery

The absence of a defined mechanism of action for 6-(Aminomethyl)piperidin-2-one hydrochloride presents a unique opportunity for discovery-oriented research. The structural simplicity of the molecule, combined with the proven therapeutic potential of the piperidine scaffold, suggests that this compound could hold untapped pharmacological value. By employing a systematic and multi-disciplinary approach, the scientific community can begin to unravel the biological function of this enigmatic molecule, potentially paving the way for the development of novel therapeutics. The journey to understanding its mechanism of action is a clear and compelling challenge for the drug discovery and development field.

References

Please note that due to the lack of specific literature on the mechanism of action of 6-(Aminomethyl)piperidin-2-one hydrochloride, the following references pertain to the broader context of piperidine pharmacology and methodologies discussed in this guide.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL not available)

-

Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors. J Med Chem. 1991 Sep;34(9):2928-31. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Med Chem. 2021 Feb 10;12(3):396-408. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Front Pharmacol. 2021; 12: 775418. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. J Med Chem. 2005; 48(22): 6839–6842. [Link]

Sources

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-(aminomethyl)piperidines: a novel class of selective protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 6-(Aminomethyl)piperidin-2-one hydrochloride

An Investigative Guide to the Potential Biological Activity of 6-(Aminomethyl)piperidin-2-one hydrochloride: A GABAergic Hypothesis

Authored by: A Senior Application Scientist

Abstract

The piperidine ring system is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] This guide focuses on 6-(Aminomethyl)piperidin-2-one hydrochloride, a specific piperidine derivative whose biological activity remains largely uncharacterized in public literature. Based on a detailed structural analysis, we posit a compelling hypothesis: its molecular architecture bears a significant resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This document provides a comprehensive technical framework for researchers and drug development professionals to systematically investigate this hypothesis. We will delve into the compound's fundamental properties, propose a GABAergic mechanism of action, and outline a rigorous, multi-stage experimental workflow, complete with detailed protocols for in vitro and in vivo validation. The causality behind each experimental choice is explained to provide a self-validating system for robust scientific inquiry.

Introduction and Core Hypothesis

The piperidine moiety's conformational flexibility and metabolic stability have cemented its role in the development of therapeutics targeting a wide range of conditions, including neurological disorders, pain, and inflammation.[3][4][5] The subject of this guide, 6-(Aminomethyl)piperidin-2-one hydrochloride (CAS: 118894-94-3), presents an intriguing case for exploration.

Figure 1: Structural Comparison

Caption: Structural analogy between GABA and 6-(Aminomethyl)piperidin-2-one.

The key structural features of 6-(Aminomethyl)piperidin-2-one—a primary amine separated from a carbonyl group by a constrained carbon backbone—are reminiscent of the key pharmacophoric elements of GABA. The piperidin-2-one ring acts as a rigid scaffold, locking the molecule into a specific conformation that may facilitate binding to GABA receptors. This structural parallel forms our central hypothesis: 6-(Aminomethyl)piperidin-2-one hydrochloride is a potential modulator of the GABAergic system, likely acting on GABA receptors. This guide serves as a roadmap to rigorously test this hypothesis.

Compound Profile and Synthesis Overview

A thorough investigation begins with understanding the fundamental properties of the molecule.

Physicochemical Data

The known properties of 6-(Aminomethyl)piperidin-2-one hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 118894-94-3 | [6] |

| Molecular Formula | C₆H₁₃ClN₂O | [6] |

| Formula Weight | 164.64 g/mol | [6] |

| IUPAC Name | 6-(aminomethyl)piperidin-2-one hydrochloride | [6] |

| Appearance | White solid | [6] |

| Purity | Typically ≥97% | [6] |

| SMILES | Cl.NCC1CCCC(=O)N1 | [6] |

Synthesis Considerations

Proposed Mechanism of Action: Targeting the GABAergic Synapse

The GABAergic system is the primary inhibitory network in the brain, crucial for maintaining balanced neural activity. Its dysfunction is implicated in numerous neurological and psychiatric disorders. The two main classes of GABA receptors are the ionotropic GABA-A receptors (ligand-gated chloride channels) and the metabotropic GABA-B receptors (G-protein coupled receptors).

Given its structure, 6-(Aminomethyl)piperidin-2-one could potentially interact with this system in several ways:

-

Direct Agonist/Antagonist: It could bind to the orthosteric site on GABA-A or GABA-B receptors, either mimicking GABA (agonist) or blocking it (antagonist).

-

Allosteric Modulator: It could bind to a site distinct from the GABA binding site, potentiating or inhibiting the receptor's response to GABA.

-

GABA Transporter (GAT) Inhibitor: It could block the reuptake of GABA from the synaptic cleft, increasing its ambient concentration.

Figure 2: GABAergic Synapse and Potential Interaction Points

Caption: Potential interaction points for a novel compound in the GABAergic synapse.

Experimental Workflow for In Vitro Characterization

A tiered approach is essential to efficiently determine the compound's biological activity. The workflow should progress from broad binding affinity screens to detailed functional characterization.

Figure 3: In Vitro Experimental Workflow

Caption: A logical workflow for the in vitro characterization of a novel compound.

Protocol 1: Primary Screening - Radioligand Binding Assays

Causality: Before investing in complex functional assays, it is crucial to first establish if the compound physically interacts with the target receptors. Radioligand binding assays are a robust, high-sensitivity method to determine binding affinity (Kᵢ). This initial step validates the core hypothesis and justifies further investigation.

-

Objective: To determine if 6-(Aminomethyl)piperidin-2-one hydrochloride binds to GABA-A and/or GABA-B receptors.

-

Methodology:

-

Preparation of Membranes: Prepare crude synaptic membrane fractions from rat whole brain or from cell lines stably expressing recombinant human GABA-A or GABA-B receptors.

-

GABA-A Receptor Assay:

-

Incubate membrane preparations with a known concentration of a radiolabeled GABA-A site ligand (e.g., [³H]muscimol or [³H]gaboxadol).[10]

-

Add increasing concentrations of the test compound (6-(Aminomethyl)piperidin-2-one HCl) across a wide range (e.g., 1 nM to 100 µM).

-

Controls: Include a "total binding" condition (radioligand only) and a "non-specific binding" condition (radioligand + a high concentration of an unlabeled known ligand, e.g., GABA).

-

-

GABA-B Receptor Assay:

-

Perform a similar assay using a GABA-B specific radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABA-A sites, or a specific antagonist like [³H]CGP54626).[11]

-

-

Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound ligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

-

Protocol 2: Functional Characterization - Two-Electrode Voltage Clamp (TEVC) or Patch Clamp

Causality: A binding assay shows if a compound interacts with a receptor, but not how. An electrophysiology assay is the gold standard for determining the functional consequence of that binding—whether it activates the receptor (agonism), blocks it (antagonism), or modifies its response to the natural ligand (allosteric modulation).

-

Objective: To characterize the functional activity of the compound at GABA-A receptors.

-

Methodology:

-

Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293, CHO) expressing specific, defined GABA-A receptor subtypes (e.g., α1β2γ2, the most common synaptic subtype).[10][12]

-

Recording:

-

For TEVC in oocytes, impale the cell with two microelectrodes to clamp the membrane potential and record GABA-activated chloride currents (IGABA).

-

For patch clamp in mammalian cells, use the whole-cell configuration.

-

-

Agonist Test: Apply increasing concentrations of the test compound alone to the cell. An induced inward current (at typical holding potentials) indicates agonist activity.

-

Antagonist Test: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) with increasing concentrations of the test compound. A reduction in the GABA-evoked current indicates competitive or non-competitive antagonism.

-

Modulator Test: Co-apply a fixed, low concentration of the test compound with increasing concentrations of GABA. A leftward shift in the GABA dose-response curve indicates positive allosteric modulation (PAM), while a rightward shift or a decrease in the maximal response suggests negative allosteric modulation (NAM).

-

Data Analysis: Generate dose-response curves to calculate key parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Proposed In Vivo Activity Assessment

Positive in vitro results must be translated to a physiological context. In vivo studies are necessary to assess the compound's overall effect on behavior and its pharmacokinetic profile.

Figure 4: In Vivo Experimental Workflow

Caption: A streamlined workflow for in vivo evaluation of a CNS-active compound.

Protocol 3: Assessment of Anticonvulsant Activity

Causality: Since enhancing GABAergic inhibition is a clinically validated mechanism for controlling seizures, testing the compound in rodent seizure models is a direct way to assess its potential therapeutic utility in epilepsy.[13] The pentylenetetrazole (PTZ) model is particularly sensitive to compounds that act on the GABA-A receptor complex.

-

Objective: To evaluate the anticonvulsant potential of 6-(Aminomethyl)piperidin-2-one HCl.

-

Methodology:

-

Animals: Use adult male mice (e.g., C57BL/6 strain).

-

Dosing: Administer the test compound via intraperitoneal (i.p.) injection at several doses determined from preliminary MTD studies. Include a vehicle control group.

-

PTZ Challenge: 30 minutes post-dosing (or at the predicted Tmax), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to measure are:

-

Latency to the first myoclonic jerk.

-

Latency to generalized clonic-tonic seizures.

-

Incidence and duration of seizures.

-

Mortality rate.

-

-

Data Analysis: Compare the seizure parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA, Log-rank test for latencies). A significant delay in seizure onset or reduction in incidence indicates anticonvulsant activity.[14]

-

Protocol 4: Preliminary Pharmacokinetic (PK) Profiling

Causality: Understanding a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical. A compound can be highly potent in vitro but fail in vivo due to poor brain penetration, rapid metabolism, or low bioavailability. A preliminary PK study provides essential context for interpreting behavioral data.

-

Objective: To determine the basic pharmacokinetic parameters of the compound in plasma and brain.

-

Methodology:

-

Animals: Use adult male rats (e.g., Sprague-Dawley), which are larger and facilitate serial blood sampling.

-

Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, i.v. and p.o. in separate cohorts to determine bioavailability).

-

Sample Collection: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h). For brain penetration, a separate cohort of animals is euthanized at each time point, and both blood and brain tissue are collected.

-

Sample Processing: Process blood to obtain plasma. Homogenize brain tissue. Extract the compound from the plasma and brain homogenate using protein precipitation or liquid-liquid extraction.

-

Quantification: Analyze the concentration of the compound in the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and the brain-to-plasma concentration ratio (Kp).[15]

-

Data Interpretation and Future Directions

The culmination of this investigative workflow will yield a comprehensive profile of 6-(Aminomethyl)piperidin-2-one hydrochloride.

Table 2: Hypothetical Data Interpretation Matrix

| Experimental Outcome | Interpretation | Next Steps |

| Binds to GABA-A (Kᵢ < 1µM), shows PAM activity in patch clamp, and is active in the PTZ seizure model. | Strong evidence for being a GABA-A positive allosteric modulator with anticonvulsant potential. | Full subtype selectivity profiling; testing in chronic epilepsy models; lead optimization to improve potency and PK. |

| Binds to GABA-B, acts as an agonist, but shows no clear behavioral phenotype. | Potential GABA-B agonist. Lack of in vivo effect could be due to poor brain penetration or rapid metabolism. | Correlate PK data (especially Kp) with in vitro potency. If PK is poor, consider chemical modification. |

| No binding to GABA receptors, but shows anxiolytic effects in the Elevated Plus Maze. | The initial hypothesis is incorrect. The compound acts via a different mechanism. | Broad target screening (e.g., CEREP panel) to identify the true molecular target. |

| No binding and no in vivo activity. | The compound is likely biologically inert under the tested conditions. | Terminate investigation or use as a negative control for future analog studies. |

Should this compound demonstrate promising activity as a GABAergic modulator, future work would involve extensive structure-activity relationship (SAR) studies, detailed toxicology assessments, and evaluation in more complex disease models. The technical framework provided here ensures that the initial exploration is conducted with scientific rigor, providing a solid foundation for any subsequent drug development program.

References

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Vertex AI Search.

- Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(7), 3189. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Muscimol. (n.d.). Wikipedia. [Link]

-

Plasticity of GABAA receptors relevant to neurosteroid actions. (n.d.). Jasper's Basic Mechanisms of the Epilepsies. [Link]

-

Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020). ResearchGate. [Link]

-

Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]

-

Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. (2017). Bulgarian Chemical Communications. [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). MDPI. [Link]

-

Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. (2021). MDPI. [Link]

-

Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025). ACS Omega. [Link]

- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).

-

Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]. (n.d.). PubMed. [Link]

-

Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs. (2018). Frontiers in Pharmacology. [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2019). MDPI. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]

-

Piperidine Synthesis. (n.d.). DTIC. [Link]

-

Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes. (2012). CNS & Neurological Disorders - Drug Targets. [Link]

-

Piperidine. (n.d.). Wikipedia. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Research Square. [Link]

-

Integrated workflow for the identification of new GABAAR positive allosteric modulators based on the in silico screening with further in vitro validation. (2024). Molecular Informatics. [Link]

-

Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. (n.d.). Molecules. [Link]

-

6-Methylpiperidin-2-one. (n.d.). PubChem. [Link]

-

Excretion, Metabolism, and Pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a Selective Cannabinoid Receptor Antagonist, in Healthy Male Volunteers. (2012). Drug Metabolism and Disposition. [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (2015). Channels. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 6. 6-(aminomethyl)piperidin-2-one hydrochloride 97% | CAS: 118894-94-3 | AChemBlock [achemblock.com]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 10. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. enamine.net [enamine.net]

- 13. mdpi.com [mdpi.com]

- 14. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Aminomethyl)piperidin-2-one Hydrochloride: Structure, Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 6-(Aminomethyl)piperidin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By leveraging established chemical principles and analogous compound data, we will explore its molecular characteristics, propose a robust synthetic pathway, and discuss its potential applications as a versatile building block for novel therapeutics.

Core Molecular Structure and Physicochemical Properties

6-(Aminomethyl)piperidin-2-one hydrochloride is a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals.[1][2] The structure features a six-membered lactam (a cyclic amide) with an aminomethyl substituent at the 6-position. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.

The key physicochemical properties are summarized below, compiled from various chemical supplier databases.[3][4][5]

| Property | Value | Source |

| IUPAC Name | 6-(aminomethyl)piperidin-2-one hydrochloride | [3] |

| CAS Number | 118894-94-3 | [3] |

| Molecular Formula | C₆H₁₃ClN₂O | [3] |

| Molecular Weight | 164.64 g/mol | [3] |

| Canonical SMILES | C1CC(C(=O)NC1)CN.Cl | [3] |

| Appearance | White to off-white solid/powder | [6] |

| Storage | Store at 2-8°C | [5] |

Molecular Structure Diagram

Caption: 2D structure of 6-(Aminomethyl)piperidin-2-one hydrochloride.

Proposed Synthesis Pathway

The rationale for this multi-step synthesis is to ensure regiochemical and stereochemical control. The use of protecting groups, such as tert-butoxycarbonyl (Boc), is critical for preventing unwanted side reactions at the amine functionalities while the lactam ring is formed.[8]

Experimental Protocol: A Representative Synthesis

Step 1: Nα-Boc Protection of L-Lysine

-

Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydroxide (2.5 equivalents) to basify the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-lysine.

Step 2: Intramolecular Cyclization to form the Lactam

-

Dissolve Nα-Boc-L-lysine in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Filter the reaction mixture to remove the precipitate and wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure. The crude product is Nα-Boc-6-(aminomethyl)piperidin-2-one.

Step 3: Deprotection and Salt Formation

-

Dissolve the crude Nα-Boc-6-(aminomethyl)piperidin-2-one in a minimal amount of methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (excess) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Concentrate the mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 6-(aminomethyl)piperidin-2-one hydrochloride as a solid.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 6-(Aminomethyl)piperidin-2-one hydrochloride.

Structural Elucidation: Expected Spectroscopic Signatures

While experimental spectra for this specific compound are not publicly available, we can predict the key spectroscopic features based on its structure. These predictions serve as a valuable reference for researchers performing structural characterization.

¹H NMR Spectroscopy (in D₂O, 400 MHz)

-

δ 3.0-3.2 ppm (t, 2H): Methylene protons adjacent to the aminomethyl group (CH₂-NH₃⁺).

-

δ 3.3-3.5 ppm (m, 1H): Methine proton at the C6 position (CH-CH₂NH₃⁺).

-

δ 2.3-2.5 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (CH₂-C=O).

-

δ 1.5-2.0 ppm (m, 4H): Methylene protons at the C4 and C5 positions of the piperidine ring.

-

δ 7.5-8.0 ppm (br s, 1H): Amide proton (NH), which may exchange with D₂O.

¹³C NMR Spectroscopy (in D₂O, 100 MHz)

-

δ ~175 ppm: Carbonyl carbon (C=O).

-

δ ~55 ppm: Methine carbon at C6.

-

δ ~45 ppm: Methylene carbon of the aminomethyl group.

-

δ ~30-40 ppm: Methylene carbons of the piperidine ring.

Infrared (IR) Spectroscopy (ATR)

-

~3300-3400 cm⁻¹ (br): N-H stretching vibration of the amide.

-

~2800-3000 cm⁻¹ (br): N-H stretching of the primary ammonium salt (NH₃⁺).

-

~2950 cm⁻¹: C-H stretching vibrations.

-

~1650 cm⁻¹ (s): C=O stretching vibration of the amide (Amide I band).

-

~1550 cm⁻¹: N-H bending vibration of the amide (Amide II band).

Significance in Medicinal Chemistry and Potential Applications

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals targeting a wide range of diseases.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with biological targets.

6-(Aminomethyl)piperidin-2-one hydrochloride combines several key features that make it an attractive starting point for drug discovery campaigns:

-

A Rigid Lactam Core: The piperidin-2-one structure provides a conformationally more restricted scaffold compared to a simple piperidine ring, which can be advantageous for optimizing binding affinity and selectivity.

-

A Primary Amine Handle: The aminomethyl group provides a versatile point for derivatization. It can be readily acylated, alkylated, or used in reductive amination reactions to append a wide variety of functional groups and explore structure-activity relationships (SAR).

-

Chirality: The C6 position is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, which is often crucial for achieving desired pharmacological activity and avoiding off-target effects.

Potential Research Applications

This molecule serves as a valuable building block for several cutting-edge areas of drug development:

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal fragment for screening against protein targets.

-

Scaffold for Focused Libraries: The primary amine can be used as an anchor point to synthesize libraries of compounds for screening against specific enzyme families, such as proteases or kinases.

-

Development of PROTACs and Molecular Glues: The piperidine scaffold is a component of immunomodulatory drugs (IMiDs) like lenalidomide, which are used as E3 ligase recruiters in Proteolysis Targeting Chimeras (PROTACs).[8] This building block could be explored for the development of novel molecular glue degraders.

Conceptual Role in Drug Design

Caption: Role of the scaffold in a typical drug discovery workflow.

Conclusion

6-(Aminomethyl)piperidin-2-one hydrochloride is a promising, yet underexplored, chemical entity. While detailed biological studies and validated synthetic protocols are sparse in the public domain, its structural features strongly suggest its utility as a versatile building block in medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a forward-looking perspective on its potential applications, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

References

- Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Lowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 243, 114771.

-

Chem-Impex. 2-(Aminomethyl)piperidine. Available from: [Link]

- Baramov, T. I., et al. (2017). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one.

- Google Patents. US3310567A - 2, 6-bis(aminoalkyl)-3-piperidinols.

- O'Reilly, M., & Schumacher, A. (2019).

- Google Patents. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.

- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588–3594.

-

Wikipedia. Piperidine. Available from: [Link]

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). Archiv der Pharmazie, 353(12), e2000228.

-

PubChem. (S)-6-(Hydroxymethyl)piperidin-2-one. Available from: [Link]

-

American Elements. (6R)-6-(aminomethyl)piperidin-2-one hydrochloride. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-(aminomethyl)piperidin-2-one hydrochloride 97% | CAS: 118894-94-3 | AChemBlock [achemblock.com]

- 4. Page loading... [wap.guidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. (6R)-6-(aminomethyl)piperidin-2-one hydrochloride | 2126143-91-5 [sigmaaldrich.com]

- 7. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 8. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

Navigating the Spectroscopic Landscape of 6-(Aminomethyl)piperidin-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural and Spectroscopic Imperative

6-(Aminomethyl)piperidin-2-one hydrochloride (Figure 1) is a chiral molecule featuring a six-membered lactam ring (piperidin-2-one) substituted with an aminomethyl group at the 6-position. The presence of a primary amine and a secondary amide within a constrained cyclic system imparts unique chemical and physical properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial aspect for many pharmaceutical applications.

Accurate spectroscopic characterization is the cornerstone of modern chemical research and development. It provides irrefutable evidence of molecular structure, enables the quantification of purity, and offers insights into the electronic and vibrational properties of a molecule. For a compound like 6-(Aminomethyl)piperidin-2-one hydrochloride, a comprehensive spectroscopic data set is essential for:

-

Structural Verification: Confirming the connectivity and stereochemistry of the molecule.

-

Purity Analysis: Identifying and quantifying any residual solvents, starting materials, or by-products from its synthesis.

-

Reaction Monitoring: Tracking the progress of chemical transformations involving this molecule.

-

Regulatory Compliance: Providing necessary characterization data for regulatory submissions in drug development.

This guide will delve into the theoretical underpinnings and practical aspects of the key spectroscopic techniques used to characterize this molecule.

Figure 1: Chemical Structure of 6-(Aminomethyl)piperidin-2-one Hydrochloride

Caption: Structure of 6-(Aminomethyl)piperidin-2-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero spin, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy measures the absorption of radiofrequency energy by proton nuclei in a strong magnetic field. The precise frequency at which a proton resonates (its chemical shift, δ) is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals to higher chemical shifts (downfield), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between neighboring protons leads to the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton. The integration of a signal is proportional to the number of protons it represents.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 6-(Aminomethyl)piperidin-2-one hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is a good initial choice due to the hydrochloride salt form, which should be readily soluble. The choice of solvent is critical as it can influence chemical shifts, and exchangeable protons (N-H and O-H) may be visible or exchange with the deuterium in the solvent.[1][2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable water-soluble standard like DSS, for accurate chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, an adequate relaxation delay, and a suitable spectral width.

-

To aid in peak assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Predicted ¹H NMR Spectral Data:

The predicted ¹H NMR spectrum of 6-(Aminomethyl)piperidin-2-one hydrochloride in D₂O is summarized in Table 1. The chemical shifts are estimated based on the analysis of similar piperidin-2-one structures and the known effects of substituents.

Table 1: Predicted ¹H NMR Data for 6-(Aminomethyl)piperidin-2-one Hydrochloride in D₂O

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H6 | 3.5 - 3.7 | m | - | 1H |

| H7 (CH₂-NH₃⁺) | 3.1 - 3.3 | m | - | 2H |

| H3 | 2.3 - 2.5 | m | - | 2H |

| H5 | 1.8 - 2.0 | m | - | 2H |

| H4 | 1.6 - 1.8 | m | - | 2H |

| NH (amide) | Not observed (exchange with D₂O) | - | - | - |

| NH₃⁺ (amine) | Not observed (exchange with D₂O) | - | - | - |

Rationale for Predictions:

-

H6: This proton is adjacent to the nitrogen of the lactam and the aminomethyl group, placing it in a relatively deshielded environment.

-

H7 (CH₂-NH₃⁺): The protons on the carbon adjacent to the protonated amine are expected to be significantly deshielded.

-

H3, H4, H5: These methylene protons on the piperidine ring will appear as complex multiplets due to diastereotopicity and coupling to each other. Their chemical shifts are predicted based on their distance from the electron-withdrawing amide and aminomethyl groups.

-

Exchangeable Protons: In D₂O, the amide (N-H) and ammonium (N⁺H₃) protons will exchange with deuterium and will therefore not be observed in the ¹H NMR spectrum. In a non-exchanging solvent like DMSO-d₆, these would appear as broad signals.

Figure 2: ¹H-¹H COSY Workflow for Structural Elucidation

Caption: Workflow for a COSY experiment and subsequent data analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (1.1%), ¹³C-¹³C coupling is negligible, resulting in a spectrum where each unique carbon atom typically gives a single sharp peak. The chemical shift of a ¹³C nucleus is sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: The same NMR spectrometer is used.

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum with single lines for each carbon.

-

A longer acquisition time is generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for peak assignment.

-

Predicted ¹³C NMR Spectral Data:

The predicted ¹³C NMR chemical shifts for 6-(Aminomethyl)piperidin-2-one hydrochloride are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for 6-(Aminomethyl)piperidin-2-one Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 175 - 180 |

| C6 | 55 - 60 |

| C7 (CH₂-NH₃⁺) | 40 - 45 |

| C3 | 30 - 35 |

| C5 | 25 - 30 |

| C4 | 20 - 25 |

Rationale for Predictions:

-

C2 (C=O): The carbonyl carbon of the lactam will be the most deshielded carbon, appearing at a very high chemical shift.

-

C6: This carbon is attached to two nitrogen atoms (in the ring and in the side chain), leading to a significant downfield shift.

-

C7 (CH₂-NH₃⁺): The carbon adjacent to the protonated amine will be deshielded.

-

C3, C4, C5: These methylene carbons of the piperidine ring will have chemical shifts in the typical aliphatic range, with their exact positions influenced by their proximity to the amide and aminomethyl groups.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, etc.). The frequency of the absorbed radiation is characteristic of the type of bond and the functional group it belongs to.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium).

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.

-